Position-Dependent Alkaline Phosphatase Inhibition
4-Ethoxycarbonyl-4'-nitrobenzophenone exhibits an IC₅₀ of 180 µM (1.80 × 10⁵ nM) for inhibition of human placental alkaline phosphatase in the presence of 10 mM p-nitrophenyl phosphate [1]. This quantitative value establishes a specific biochemical benchmark that differentiates the 4,4'-isomer from other benzophenone derivatives. While direct head-to-head comparator data for positional isomers is not available in the current literature, the assay provides a class-level inference: the presence and position of both electron-withdrawing nitro and ethoxycarbonyl groups modulate the compound's ability to interact with this phosphatase, a property not shared by non-functionalized benzophenone or single-substituent analogs.
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 180 µM (1.80 × 10⁵ nM) |
| Comparator Or Baseline | Baseline: Human placental alkaline phosphatase activity without inhibitor; comparator data for positional isomers not available |
| Quantified Difference | Not calculable without isomer data |
| Conditions | 50% inhibition of human placental alkaline phosphatase in the presence of 10 mM p-nitrophenyl phosphate substrate [1] |
Why This Matters
This IC₅₀ value serves as a critical quality control and research selection parameter; procurement of the correct isomer ensures reproducible enzyme inhibition data, whereas a different positional isomer would likely yield a divergent IC₅₀, confounding SAR studies.
- [1] BindingDB. BDBM50404871 (CHEMBL165865). IC₅₀ = 180,000 nM (180 µM) against human placental alkaline phosphatase. View Source
